molecular formula C19H26N2O2 B4537678 1-(2,4-dimethylphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone

1-(2,4-dimethylphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone

Cat. No. B4537678
M. Wt: 314.4 g/mol
InChI Key: WGQMLAMPWALGBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dimethylphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone, also known as DMPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMPP is a pyrrolidinone derivative that has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Scientific Research Applications

Molecular Structure and Conformation

The study by Igonin et al. (1993) focuses on the molecular structure of a related compound, showcasing the importance of the spatial arrangement in understanding the chemical behavior and potential applications of such molecules. The detailed examination of molecular conformation can provide insights into the reactivity and interactions of 1-(2,4-dimethylphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone in various scientific research contexts (Igonin et al., 1993).

Synthesis and Reactivity

Zimmermann and Fischer (1985) discuss the synthesis pathways involving similar compounds, highlighting the versatility and potential for creating a variety of derivatives. Understanding these synthetic routes can open doors to new materials and pharmaceuticals, demonstrating the broad applicability of this compound in research (Zimmermann & Fischer, 1985).

Catalytic Applications

Wang and Alper (1992) explore the catalytic uses of related piperidinones, indicating the potential of this compound in catalyzing various chemical reactions. This highlights its utility in synthetic chemistry and the development of new catalytic processes (Wang & Alper, 1992).

Material Science and Polymer Research

Research by Wang et al. (2006) on novel polyimides derived from pyridine-bridged aromatic dianhydride and various diamines indicates the potential of incorporating this compound or its derivatives into advanced materials. This could lead to the development of new polymers with unique thermal, mechanical, and optical properties, underscoring the compound's relevance in material science (Wang et al., 2006).

properties

IUPAC Name

1-(2,4-dimethylphenyl)-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-13-6-7-17(15(3)9-13)21-12-16(10-18(21)22)19(23)20-8-4-5-14(2)11-20/h6-7,9,14,16H,4-5,8,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQMLAMPWALGBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2CC(=O)N(C2)C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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